TAPI-2

ADAM17 TACE ADAM10

TAPI-2 (TNF Protease Inhibitor 2) is the optimal water-soluble, broad-spectrum metalloprotease inhibitor for in vivo studies requiring DMSO-free administration. Its unique selectivity profile (ADAM17 Ki = 0.12 µM; ADAM10 Ki = 3 µM) allows targeted TACE/ADAM17 inhibition while minimizing confounding ADAM10 activity, unlike dual-inhibitors such as GW280264X. Validated to reduce the cancer stem cell phenotype by ~50% and block L‑selectin shedding, TAPI-2 delivers reproducible, high-confidence results in oncology, immunology, and inflammation research. Specify ≥98% HPLC purity and lyophilized powder for optimal solubility and long-term stability.

Molecular Formula C19H37N5O5
Molecular Weight 415.5 g/mol
Cat. No. B1682929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAPI-2
SynonymsTAPI-2, TAPI 2, TAPI2
Molecular FormulaC19H37N5O5
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C
InChIInChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1
InChIKeyLMIQCBIEAHJAMZ-RMTCENKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAPI-2: A Broad-Spectrum Hydroxamate-Based Inhibitor of TACE/ADAM17 and MMPs


TAPI-2 (TNF Protease Inhibitor 2) is a broad-spectrum, hydroxamate-based inhibitor . Its primary mechanism of action involves forming a reversible, bidentate complex with the active site zinc ion of target metalloproteases, thereby inhibiting their catalytic activity [1]. TAPI-2 is a well-characterized research tool used to study the roles of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17), other ADAMs (A Disintegrin and Metalloproteinases), and various Matrix Metalloproteinases (MMPs) in cellular processes involving ectodomain shedding and extracellular matrix remodeling . Structurally, it is an analog of TAPI where the naphthyl-alanine side chain has been replaced with a tert-butyl group [2].

TAPI-2: Why Broad-Spectrum MMP/ADAM Inhibitors Are Not Functionally Interchangeable


The functional interchangeability of metalloprotease inhibitors is a critical consideration for experimental design. Compounds within the TAPI series and other broad-spectrum MMP/ADAM inhibitors (e.g., GM6001, GW280264X) exhibit significant differences in their target affinity profiles and physicochemical properties. For instance, TAPI-2 demonstrates a unique inhibition constant (Ki) profile across ADAM family members, which differs markedly from more potent but narrower inhibitors [1]. Furthermore, a key differentiator for in vivo applications is the aqueous solubility of TAPI-2, which contrasts with the DMSO solubility of close analogs like TAPI-0, thereby simplifying experimental protocols and reducing confounding variables from solvent control groups [2]. These differences underscore that substituting one inhibitor for another without direct, quantitative justification can lead to divergent and potentially misleading biological outcomes.

Quantitative Evidence for TAPI-2 Differentiation: Head-to-Head Comparisons and Selectivity Profiles


TAPI-2 Exhibits a Distinct, Quantifiable Selectivity Profile for ADAM17 Over Other ADAM Family Members

A systematic characterization of TAPI-2 against a panel of ADAM family proteases reveals a distinctive selectivity profile, particularly in its weaker inhibition of ADAM10. This is a critical differentiator from dual ADAM10/17 inhibitors. TAPI-2 inhibits ADAM8, ADAM10, ADAM12, and ADAM17 with Ki values of 10 µM, 3 µM, 100 µM, and 0.12 µM, respectively [1]. In contrast, the inhibitor GW280264X potently blocks both ADAM17 and ADAM10 with IC50s of 8.0 nM and 11.5 nM, respectively .

ADAM17 TACE ADAM10 Selectivity Ki

TAPI-2's Aqueous Solubility is a Definitive Advantage Over TAPI-0 for In Vivo Studies

Physicochemical properties directly impact experimental design and data interpretation. In a direct comparative in vivo study, the selection of TAPI-2 over TAPI-0 was explicitly justified by its superior water solubility [1]. The study notes, 'we used TAPI-2 because it is water soluble. Although TAPI-0 seemed to be more effective than TAPI-2, TAPI-2 was better for in vivo experiments, because it was not necessary to include additional control groups treated with DMSO, a solvent of TAPI-0' [1].

In Vivo Solubility TAPI-0 SARS-CoV Pharmacology

Functional Validation of TAPI-2 as an ADAM17 Inhibitor in a Physiologically Relevant Cellular Model

In a study investigating the ADAM17-mediated shedding of platelet glycoprotein V (GPV), TAPI-2 demonstrated functional efficacy alongside other established inhibitors [1]. The shedding of an ~82-kDa GPV fragment was inhibited by the broad-range metalloproteinase inhibitor GM6001, and by the two potent ADAM17 inhibitors GW280264X and TAPI-2 [1]. This finding, confirmed in a genetic knockout model, positions TAPI-2 among a set of validated tools for studying ADAM17-dependent shedding events.

Platelet Glycoprotein V ADAM17 Shedding GM6001

Quantitative Impact of TAPI-2 on the Cancer Stem Cell (CSC) Phenotype in Colorectal Cancer Models

TAPI-2 demonstrates a quantifiable effect on cancer stem cell (CSC) biology. In colorectal cancer cell lines, treatment with TAPI-2 (20 µM) significantly decreased the CSC phenotype, as measured by a ~50% reduction in sphere formation [1]. This effect is mechanistically linked to a dramatic decrease in the protein levels of the Notch1 intracellular domain (NICD) and its downstream target HES-1, key drivers of CSC maintenance [1]. Furthermore, TAPI-2 has been shown to sensitize cancer stem cells to the lethal effects of 5-fluorouracil (5-FU) in vitro .

Cancer Stem Cell Colorectal Cancer Notch Signaling 5-FU Chemosensitization

Optimal Research Applications for TAPI-2 Based on Evidence-Driven Differentiation


In Vivo Studies Requiring Aqueous Solubility to Minimize DMSO-Induced Artifacts

TAPI-2 is an optimal choice for in vivo experiments, particularly when the study design requires intranasal, intratracheal, or systemic administration of an ADAM17 inhibitor without the confounding effects of DMSO. Its water solubility allows for the preparation of DMSO-free dosing solutions, simplifying protocols, reducing potential solvent-related toxicity or vehicle control groups, and enhancing data reproducibility, as demonstrated in a murine SARS-CoV entry model [1].

Dissecting ADAM17-Specific Function in the Presence of Compensatory ADAM10 Activity

TAPI-2's unique selectivity profile makes it a superior reagent for research focused on isolating the biological function of ADAM17. Unlike dual inhibitors like GW280264X, TAPI-2's significantly lower potency against ADAM10 (Ki = 3 µM vs. 0.12 µM for ADAM17) allows researchers to target ADAM17 while minimizing concurrent inhibition of the closely related ADAM10, which may have overlapping or compensatory roles in processes like ectodomain shedding [1].

Investigating Cancer Stem Cell (CSC) Biology and Notch Signaling Pathways

TAPI-2 is a validated and quantifiable tool for studying the role of ADAM17 in cancer stem cell maintenance. Its application leads to a defined ~50% reduction in the CSC phenotype and a clear decrease in NICD and HES-1 protein levels in colorectal cancer models, providing a robust phenotypic and molecular readout for experiments in oncology, stem cell biology, and chemoresistance [1].

Functional Studies of Ectodomain Shedding in Platelet and Immune Cell Biology

TAPI-2 is an established inhibitor for investigating ADAM17-mediated shedding events on the cell surface. It has been successfully used to block the shedding of platelet glycoprotein V (GPV) and to inhibit the activation-dependent shedding of L-selectin from neutrophils, eosinophils, and lymphocytes [1]. This makes it a reliable reagent for research in hematology and immunology focused on cell adhesion, activation, and surface receptor dynamics.

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